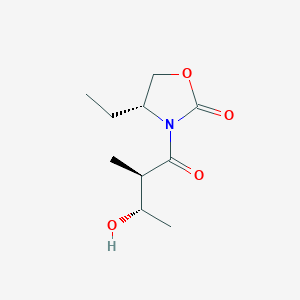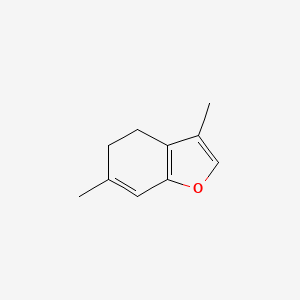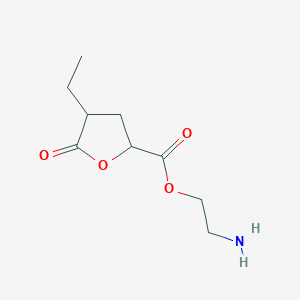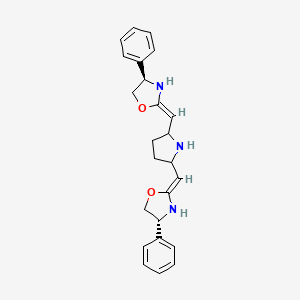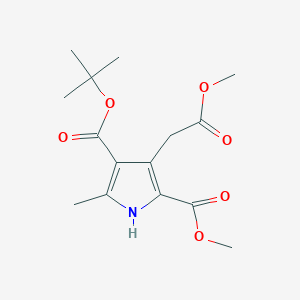
2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes an oxazolidine ring fused with a carboxamide group and a phenylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide typically involves the reaction of oxazolidine derivatives with phenylamino compounds under controlled conditions. One common method involves the condensation of 2-oxo-2-(phenylamino)acetaldehyde with N-phenylglycine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazolidine-3-carboxylic acid derivatives.
Reduction: Formation of reduced oxazolidine derivatives.
Substitution: Formation of halogenated oxazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as protein synthesis and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2-(phenylamino)ethylidene derivatives: These compounds share a similar core structure but differ in their substituents.
Oxazolidine-3-carboxamide derivatives: These compounds have variations in the oxazolidine ring or the carboxamide group.
Uniqueness
2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide stands out due to its unique combination of an oxazolidine ring and a phenylamino group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
14037-24-2 |
|---|---|
Formule moléculaire |
C18H17N3O3 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
(2Z)-2-(2-anilino-2-oxoethylidene)-N-phenyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c22-16(19-14-7-3-1-4-8-14)13-17-21(11-12-24-17)18(23)20-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,22)(H,20,23)/b17-13- |
Clé InChI |
RTAHHRRUGKXYIZ-LGMDPLHJSA-N |
SMILES isomérique |
C1CO/C(=C\C(=O)NC2=CC=CC=C2)/N1C(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1COC(=CC(=O)NC2=CC=CC=C2)N1C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




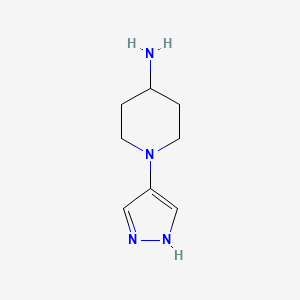
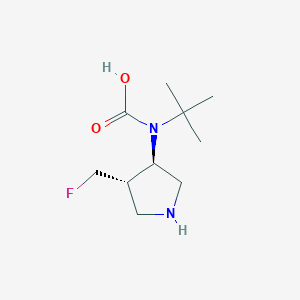
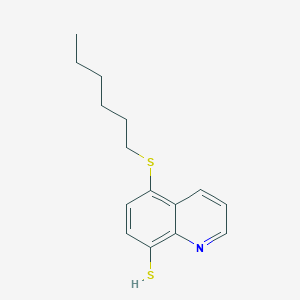

![2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran](/img/structure/B12885810.png)
![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)

